N-(6-((4-(4-benzylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide
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Description
N-(6-((4-(4-benzylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide, commonly known as BPTP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPTP belongs to the class of pyridazine derivatives and has been synthesized using various methods.
Scientific Research Applications
Cardiotonic Activity
Research on dihydropyridazinone cardiotonics has led to the discovery of compounds that show potent positive inotropic activity in dogs. These compounds, including analogs with specific substitutions, have demonstrated significant inotropic effects, which could have implications for treating heart conditions (Robertson et al., 1986).
Antioxidant and Anti-inflammatory Activity
A study on the synthesis and biological evaluation of related compounds highlighted their DPPH scavenging, analgesic, and anti-inflammatory activities. These compounds have been synthesized and evaluated, showing potential for therapeutic applications due to their noticeable activity levels (Nayak et al., 2014).
Insecticidal Assessment
Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research suggests potential agricultural applications of such compounds (Fadda et al., 2017).
Antimicrobial Activity
Novel sulphonamide derivatives have been synthesized and demonstrated good antimicrobial activity. The reactivity of certain acetamide derivatives toward nitrogen-based nucleophiles led to compounds with promising antimicrobial properties (Fahim & Ismael, 2019).
properties
IUPAC Name |
N-[6-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-17(27)22-19-9-10-20(24-23-19)29-15-5-8-21(28)26-13-11-25(12-14-26)16-18-6-3-2-4-7-18/h2-4,6-7,9-10H,5,8,11-16H2,1H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFPOMQPPRAZHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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